molecular formula C28H36N4O5S B11216186 N-(3,4-dimethoxyphenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

N-(3,4-dimethoxyphenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11216186
M. Wt: 540.7 g/mol
InChI Key: XVWIMGAGTAUBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a morpholino group, a thioxo (C=S) moiety, and a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl group.

  • Dihydroquinazolinone core: A partially saturated bicyclic system with keto (C=O) and thione (C=S) groups at positions 4 and 2, respectively.
  • Morpholino substituent: A six-membered morpholine ring at position 6, enhancing solubility through its polar oxygen atom.
  • Hexanamide linker: A six-carbon chain with an amide bond, balancing lipophilicity and flexibility.

Properties

Molecular Formula

C28H36N4O5S

Molecular Weight

540.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C28H36N4O5S/c1-35-24-10-7-20(18-25(24)36-2)11-12-29-26(33)6-4-3-5-13-32-27(34)22-19-21(31-14-16-37-17-15-31)8-9-23(22)30-28(32)38/h7-10,18-19H,3-6,11-17H2,1-2H3,(H,29,33)(H,30,38)

InChI Key

XVWIMGAGTAUBAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of the Target Compound and Analogues

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Properties (Inferred) Reference
Target Compound Dihydroquinazolinone (4H-3(4H)-yl) 6-Morpholino, 2-thioxo, 4-oxo, N-(3,4-dimethoxyphenethyl)hexanamide C=O, C=S, amide, ether, aromatic methoxy High polarity (morpholino), potential tautomerism (C=S)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [7–9] () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione C=S, sulfonyl, triazole Thione tautomerism, electron-withdrawing groups
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine [8] () Pyrrolo-thiazolo-pyrimidine Phenyl, methoxyphenyl, triazole-thiol Thiol, aryl methoxy Complex heterocyclic rigidity
N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide [4c] () Tetrahydroquinazolinone Methyl, sulfonamide, methoxybenzene C=O, sulfonamide, methoxy Reduced ring saturation, sulfonamide polarity

Key Comparisons:

  • Core Heterocycles: The target’s dihydroquinazolinone core (partially saturated) contrasts with the fully saturated tetrahydroquinazolinone in and the fused pyrrolo-thiazolo-pyrimidine in . Reduced saturation may enhance planarity and π-π stacking interactions compared to tetrahydroquinazolinones.
  • Substituent Effects: The morpholino group in the target improves solubility relative to electron-withdrawing sulfonyl groups in and . The 3,4-dimethoxyphenethyl terminus offers electron-donating effects, contrasting with the electron-deficient difluorophenyl and sulfonylphenyl groups in .
  • Functional Group Dynamics: The thioxo (C=S) group in the target may exhibit tautomerism, analogous to the thione tautomers observed in ’s triazoles . IR spectra of similar compounds show C=S stretches at 1243–1258 cm⁻¹, suggesting comparable electronic environments .

Pharmacological Implications of Substituent Variations

  • Morpholino vs. Sulfonyl Groups: Morpholino’s polarity may enhance blood-brain barrier penetration compared to sulfonamides (), which are often associated with protein binding .
  • Hexanamide Linker : The six-carbon chain likely increases lipophilicity and membrane permeability relative to shorter chains (e.g., butanamide in ) .
  • 3,4-Dimethoxyphenethyl vs. Halogenated Aromatics : Methoxy groups may reduce oxidative metabolism compared to halogenated aromatics (e.g., difluorophenyl in ), which are prone to dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.